3,5-Dihydroxy-alpha-(isopropylaminomethyl)benzyl alcohol hemisulfate

Bronchodilator onset kinetics Oral β2-agonist pharmacology Asthma rescue therapy selection

3,5-Dihydroxy-alpha-(isopropylaminomethyl)benzyl alcohol hemisulfate, commonly known as metaproterenol hemisulfate (USAN) or orciprenaline sulfate (INN), is a resorcinol-based, moderately selective β2-adrenergic receptor (β2AR) agonist with a reported IC50 of 68 nM at the human β2AR. It belongs to the short-acting β2-agonist (SABA) class of bronchodilators and is structurally distinguished from catechol-based analogs (e.g., isoproterenol) by its resorcinol nucleus, which confers resistance to catechol-O-methyltransferase (COMT)-mediated inactivation and contributes to a longer duration of action relative to catechol SABAs.

Molecular Formula C11H19NO7S
Molecular Weight 309.34 g/mol
CAS No. 5874-97-5
Cat. No. B1676333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxy-alpha-(isopropylaminomethyl)benzyl alcohol hemisulfate
CAS5874-97-5
SynonymsAlotec
Alupent
Astmopent
Metaprel
Metaproterenol
Metaproterenol Polistirex
Metaproterenol Sulfate
Orciprenaline
Orciprenaline Sulfate
Polistirex, Metaproterenol
Molecular FormulaC11H19NO7S
Molecular Weight309.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O
InChIInChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4)
InChIKeyKSADBGVWHQJPAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility>39 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxy-alpha-(isopropylaminomethyl)benzyl Alcohol Hemisulfate (CAS 5874-97-5): Compound Class, Pharmacology, and Procurement Context


3,5-Dihydroxy-alpha-(isopropylaminomethyl)benzyl alcohol hemisulfate, commonly known as metaproterenol hemisulfate (USAN) or orciprenaline sulfate (INN), is a resorcinol-based, moderately selective β2-adrenergic receptor (β2AR) agonist with a reported IC50 of 68 nM at the human β2AR [1]. It belongs to the short-acting β2-agonist (SABA) class of bronchodilators and is structurally distinguished from catechol-based analogs (e.g., isoproterenol) by its resorcinol nucleus, which confers resistance to catechol-O-methyltransferase (COMT)-mediated inactivation and contributes to a longer duration of action relative to catechol SABAs [2]. The hemisulfate salt form (CAS 5874-97-5; molecular formula 2C11H17NO3·H2SO4; molecular weight 520.59 g/mol) is the standard pharmaceutical salt for oral and inhalation formulations marketed under trade names including Alupent and Metaprel [3]. Historically classified as a moderately selective β2-agonist, metaproterenol occupies a distinct intermediate position between the non-selective agent isoproterenol and the more β2-selective agents albuterol (salbutamol) and terbutaline—a pharmacological profile that carries both distinguishing therapeutic features and significant safety liabilities that have directly impacted its modern procurement and clinical relevance [4].

Why Metaproterenol Hemisulfate (CAS 5874-97-5) Cannot Be Freely Interchanged with Other Short-Acting β2-Agonists: Selectivity, Kinetics, and Regulatory Risk


Substitution among short-acting β2-agonists is not pharmacokinetically or pharmacodynamically trivial. Metaproterenol possesses a unique combination of a resorcinol (non-catechol) scaffold and an isopropylaminomethyl side chain that produces a β2:β1 selectivity profile meaningfully lower than that of albuterol/salbutamol, terbutaline, and fenoterol, but meaningfully higher than that of isoproterenol [1]. In isolated guinea-pig tissue preparations, orciprenaline was equipotent on tracheal (β2) and atrial (β1) tissues, whereas salbutamol showed high tracheal selectivity [2]. This intermediate selectivity translates into predictable clinical consequences: at therapeutic doses, metaproterenol produces bronchodilation comparable to isoproterenol but with a 4-fold longer duration measured by FEV1 maintenance above 15% of baseline [3]; however, it also elicits a heart rate increase approximately 2-fold greater than salbutamol (26% vs 13%) [4]. The clinical significance of this profile is underscored by the UK MHRA's decision to withdraw orciprenaline sulfate from the market in 2010 after concluding that cardiac side effects occur before maximum bronchodilation is achieved [5]. Consequently, any procurement decision that treats metaproterenol as an interchangeable member of the SABA class without accounting for its specific selectivity ratio, cardiac safety profile, and historical regulatory actions risks both experimental confounding and clinical safety exposure.

Head-to-Head Quantitative Differentiation Evidence for Metaproterenol Hemisulfate (CAS 5874-97-5) vs. Comparator β2-Agonists


Oral Onset of Bronchodilation: Metaproterenol 20 mg Achieves Greater Bronchodilation at 30 Minutes vs. Albuterol 4 mg and Terbutaline 5 mg

In a randomized, double-blind, crossover study of 20 moderate-to-severe asthmatic patients, oral metaproterenol sulfate 20 mg produced a greater degree of bronchodilation than oral albuterol 4 mg and oral terbutaline sulfate 5 mg at 30 minutes post-dose, demonstrating a more rapid onset of action via the oral route [1]. However, albuterol and terbutaline exhibited a duration of action of at least 8 hours and produced significantly greater bronchodilation than metaproterenol from 6 to 8 hours post-dose. This temporal profile suggests metaproterenol may be uniquely suited for as-needed oral dosing scenarios where rapid relief is prioritized over sustained duration, while albuterol or terbutaline would be preferred where dosing frequency minimization is the objective [1].

Bronchodilator onset kinetics Oral β2-agonist pharmacology Asthma rescue therapy selection

Duration of Clinically Meaningful Bronchodilation (FEV1 >15% Over Baseline): Metaproterenol Averages 4 Hours vs. Isoetharine-Phenylephrine at 1 Hour

In a double-blind, parallel-group study of 27 patients with reversible bronchospastic disease receiving intermittent positive-pressure breathing (IPPB) therapy, the duration of effect—defined as an increase in FEV1 of at least 15% over baseline—averaged 4 hours for a 5% metaproterenol sulfate solution versus 1 hour for a fixed-combination isoetharine-phenylephrine control solution [1]. The overall FEV1 response to metaproterenol was significantly superior (P = 0.01). Additionally, metaproterenol surpassed the reference drug in increases of mean forced expiratory flow during the middle half of forced vital capacity (FEF25-75%), approaching statistical significance. Changes in blood pressure and pulse rate were clinically insignificant with both agents, and adverse experience rates were substantially equivalent [1].

FEV1 duration of action Inhaled β2-agonist comparison Intermittent positive-pressure breathing bronchodilator selection

Peak Bronchodilation Magnitude in Pediatric Asthma: Albuterol Syrup 29% Above Baseline vs. Metaproterenol Syrup 20% Above Baseline

A 28-day, double-blind study compared albuterol syrup 2 mg and metaproterenol syrup 10 mg administered three times daily in 65 children aged 6–9 years with mild-to-moderate asthma [1]. On treatment day 1, albuterol syrup produced a significantly greater peak magnitude of bronchodilation: 29% above baseline FEV1 versus 20% above baseline for metaproterenol. Albuterol syrup maintained a duration of action of at least 8 hours and produced greater bronchodilation than metaproterenol from 2 to 8 hours on both treatment days 1 and 28. Conversely, metaproterenol exhibited a greater chronotropic effect (heart rate increase) than albuterol at 1–1.5 hours post-dose on both assessment days, consistent with its lower β2-selectivity [1].

Pediatric asthma pharmacotherapy Oral β2-agonist syrup comparison Peak FEV1 magnitude differentiation

Cardiovascular Side Effect Burden: Salbutamol 13% Heart Rate Increase vs. Orciprenaline 26% Heart Rate Increase in Nebulized Asthmatic Children

In a controlled comparison of nebulized bronchodilators in 12 asthmatic children, 0.5% salbutamol, 2.5% orciprenaline, and 0.5% isoprenaline were administered via Wright nebulizer. All three agents produced similar relief of bronchoconstriction; however, salbutamol was followed by only a 13% increase in heart rate compared with 26% after orciprenaline and 29% after isoprenaline [1]. Systolic blood pressure increased by 9% after salbutamol, 13% after orciprenaline, and 15% after isoprenaline. This demonstrates that while orciprenaline achieves equivalent bronchodilation to salbutamol, it carries approximately double the cardiac chronotropic burden—a direct consequence of its lower β2:β1 selectivity ratio [1].

β2-agonist cardiovascular safety Heart rate chronotropic effect comparison Nebulized bronchodilator pediatric safety

β2-Selectivity Differential vs. Fenoterol: Bronchodilator Effect Magnitude and Finger Tremor Incidence as Selectivity Biomarkers

A double-blind crossover trial in 44 asthmatic patients compared oral orciprenaline 10 mg and fenoterol 5 mg over 4 hours [1]. FEV1 increased through 4 hours with both drugs, but the percent increase was significantly larger for fenoterol than orciprenaline at 2 and 3 hours (P < 0.05). Side effects were observed in 36.4% of fenoterol cases and 30.5% of orciprenaline cases. Critically, finger tremor—interpreted as a biomarker of β2-stimulation—was observed in 10 cases with fenoterol versus only 1 case with orciprenaline, whereas palpitation—attributed to β1-stimulation—occurred in 5 cases with each drug. This pattern demonstrates that fenoterol possesses higher β2-selectivity and a more powerful, longer-lasting bronchodilator effect, while the two agents carry equivalent β1-mediated cardiac stimulation incidence [1].

β2-selectivity quantification Fenoterol vs. orciprenaline Adverse effect profiling bronchodilators

Regulatory Risk Evidence: MHRA Market Withdrawal of Orciprenaline Sulfate Due to Cardiac Side Effects Occurring Before Maximum Bronchodilation

In 2009–2010, the UK Medicines and Healthcare products Regulatory Agency (MHRA) ordered the withdrawal of orciprenaline sulfate (Alupent) from the UK market after a formal benefit-risk review concluded the profile was unfavourable [1]. The review determined that orciprenaline sulfate is significantly less efficacious than salbutamol in both the extent and duration of bronchodilation, and that Yellow Card adverse event reports and clinical trial data demonstrate a significantly increased incidence of cardiac side effects—mainly palpitations and tachycardia—attributable to its non-selectivity. Critically, clinical trial data showed that cardiac side effects occur before maximum bronchodilation is achieved because of this lack of β2-selectivity [1]. All patients were recommended for switching to more-selective short-acting β2-agonists such as salbutamol or terbutaline [2]. This regulatory action is the only instance among major SABA agents where a national regulatory body has withdrawn market authorization explicitly on the basis of β2:β1 selectivity-linked cardiac safety.

Pharmacovigilance regulatory action β2-agonist benefit-risk assessment Cardiac safety pre-bronchodilation threshold

Evidence-Backed Research and Procurement Application Scenarios for Metaproterenol Hemisulfate (CAS 5874-97-5)


As-Needed Oral Bronchodilator Comparator in Head-to-Head Pharmacodynamic Studies Requiring Fast Onset

In clinical pharmacology studies comparing oral β2-agonist formulations, metaproterenol hemisulfate serves as the appropriate rapid-onset comparator arm. The evidence from Wolfe et al. (JAMA 1985) demonstrates that oral metaproterenol 20 mg produces greater bronchodilation than oral albuterol 4 mg and terbutaline 5 mg at 30 minutes post-dose, establishing its utility for protocols where onset speed is the primary endpoint [1]. Researchers designing crossover studies that aim to discriminate between agents based on the onset-vs.-duration trade-off should select metaproterenol as the 'rapid-onset/shorter-duration' reference against which longer-acting oral agents (albuterol, terbutaline) can be benchmarked.

Moderate-Selectivity β2-Agonist Reference Compound for In Vitro Receptor Selectivity Profiling

For laboratories performing in vitro β-adrenoceptor selectivity profiling using isolated tissue preparations (guinea-pig trachea vs. atria), metaproterenol hemisulfate provides an essential intermediate-selectivity reference point. Evidence from multiple comparative tissue pharmacology studies demonstrates that orciprenaline is equipotent on tracheal (β2) and atrial (β1) tissues, in contrast to the high tracheal selectivity of salbutamol and the atrial preference of isoproterenol [1]. This property makes metaproterenol hemisulfate uniquely valuable as a calibration compound for establishing β2:β1 selectivity assay dynamic range, particularly when screening novel β2-agonist candidates where the goal is to quantify selectivity improvements over the moderate-selectivity baseline that metaproterenol represents [2].

Pharmacovigilance and Drug Safety Teaching Model for β2:β1 Selectivity-Linked Cardiac Risk

The MHRA market withdrawal of orciprenaline sulfate forms a landmark regulatory case study for pharmacovigilance education and drug safety research [1]. The key pedagogical finding—that cardiac side effects occurred before maximum bronchodilation was achieved because of insufficient β2-selectivity—provides a uniquely well-documented example of how in vitro selectivity ratios translate to clinically significant adverse event timing [1]. Academic institutions and pharmaceutical industry training programs procuring metaproterenol hemisulfate should prioritize its use in comparative safety pharmacology modules where the quantitative relationship between receptor selectivity and clinical risk can be demonstrated through the compound's distinct profile relative to salbutamol and terbutaline [2].

Pediatric Oral Bronchodilator Bioavailability and Pharmacokinetic Modeling Studies

Metaproterenol hemisulfate exhibits oral bioavailability of approximately 40% in humans, which is notably higher than that reported for some comparator β2-agonists [1]. In non-anesthetized rat models, fenoterol and orciprenaline demonstrated better oral bioavailability than salbutamol, although their tachycardic effects were of shorter duration [2]. This pharmacokinetic profile supports the use of metaproterenol hemisulfate as a model compound in pediatric oral formulation development and bioavailability modeling, particularly for studying the relationship between oral absorption, first-pass metabolism, and systemic β2-agonist exposure. The compound's well-characterized elimination half-life of approximately 6 hours further facilitates pharmacokinetic/pharmacodynamic (PK/PD) modeling applications [1].

Quote Request

Request a Quote for 3,5-Dihydroxy-alpha-(isopropylaminomethyl)benzyl alcohol hemisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.